

# Application Note: Glucose-Stimulated Insulin Secretion Assay Using AMG 837

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## Compound of Interest

Compound Name: AMG 837 sodium salt

Cat. No.: B10862298

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] Expressed predominantly in pancreatic  $\beta$ -cells, GPR40 is activated by medium and long-chain fatty acids, leading to an amplification of glucose-stimulated insulin secretion (GSIS).[1][2] AMG 837 is a potent and selective synthetic agonist of GPR40 that enhances insulin secretion in a glucose-dependent manner.[3] This glucose dependency is a key therapeutic advantage, as it minimizes the risk of hypoglycemia, a common side effect of other insulin secretagogues like sulfonylureas. This application note provides a detailed protocol for an in vitro static GSIS assay to evaluate the effect of AMG 837 on insulin secretion from isolated pancreatic islets.

## Mechanism of Action

AMG 837 potentiates insulin secretion by activating the GPR40 receptor on pancreatic  $\beta$ -cells. GPR40 is coupled to the G $\alpha$ q/11 protein, and its activation by an agonist like AMG 837 stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, leading to an increase in intracellular Ca<sup>2+</sup> concentration. This rise in intracellular calcium, in conjunction with signals from glucose metabolism, amplifies the exocytosis of insulin-containing granules from the  $\beta$ -cell.

## Data Presentation

The following tables summarize the in vitro and in vivo efficacy of AMG 837 in preclinical studies.

Table 1: In Vitro Activity of AMG 837

Parameter	Species	Cell Type	Value	Reference
EC50 for Insulin Secretion	Mouse	Isolated Islets	142 ± 20 nM	
Aequorin Ca <sup>2+</sup> Flux Activity (EC50)	Recombinant Cells	CHO-K1	3.2 ± 0.4 nM	
GTPγS Binding Activity (EC50)	Recombinant Membranes	CHO-K1	18 ± 2 nM	

Table 2: In Vivo Glucose-Lowering Effect of AMG 837 in Zucker Fatty Rats

Treatment Group	Dose (mg/kg)	Glucose AUC (0-120 min) % Change from Vehicle	Insulin (0-30 min) % Change from Vehicle	Reference
AMG 837	0.03	-25%	+50%	
AMG 837	0.1	-40%	+120%	
AMG 837	0.3	-55%	+200%	

## Experimental Protocols

### Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Pancreatic Islets

This protocol details the steps for performing a static GSIS assay to determine the effect of AMG 837 on insulin secretion from isolated rodent or human islets.

**Materials:**

- Isolated pancreatic islets (e.g., from mouse, rat, or human donor)
- Culture medium (e.g., RPMI-1640) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
- Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO<sub>3</sub>, 2.5 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, 10 mM HEPES, and 0.1% (w/v) BSA, pH 7.4.
- Low glucose KRBH (e.g., 2.8 mM glucose)
- High glucose KRBH (e.g., 16.7 mM glucose)
- AMG 837 stock solution (in DMSO)
- DMSO (vehicle control)
- Acid-ethanol solution (0.18 M HCl in 70% ethanol) for insulin extraction
- Insulin ELISA kit
- Multi-well plates (e.g., 24-well plates)
- Incubator (37°C, 5% CO<sub>2</sub>)
- Microcentrifuge

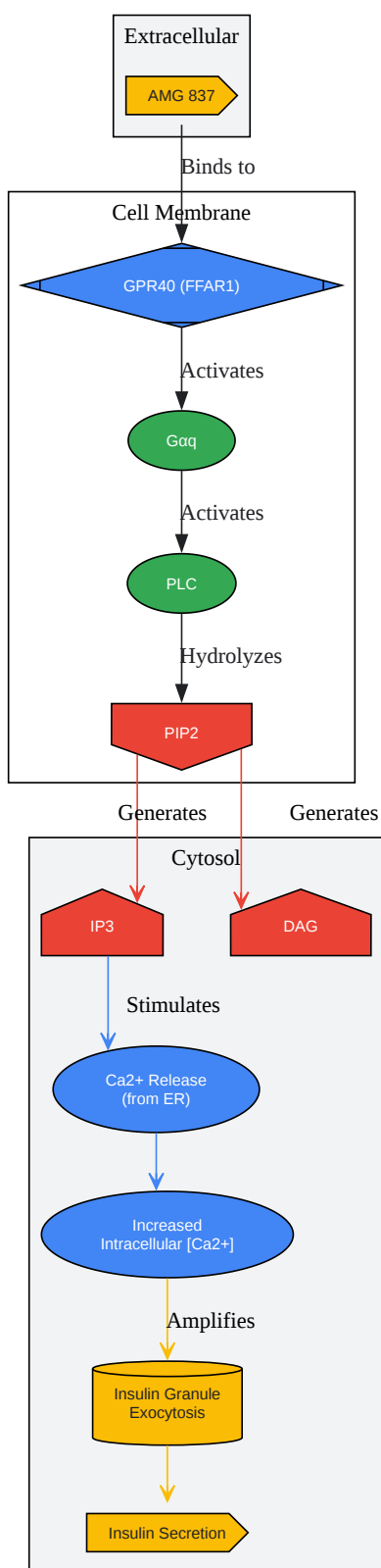
**Protocol Steps:**

- Islet Culture and Preparation:
  - Culture isolated islets overnight in a humidified incubator at 37°C and 5% CO<sub>2</sub> to allow for recovery from the isolation procedure.
  - On the day of the experiment, hand-pick islets of similar size into fresh culture medium.
- Pre-incubation (Basal Conditions):

- Transfer groups of 5-10 size-matched islets into microcentrifuge tubes or wells of a 24-well plate.
- Wash the islets twice with KRBH buffer containing low glucose (2.8 mM).
- Pre-incubate the islets in 500  $\mu$ L of low glucose KRBH for 60 minutes at 37°C to allow insulin secretion to return to a basal level.
- Incubation with Test Compounds:
  - Carefully remove the supernatant from the pre-incubation step.
  - Add 500  $\mu$ L of KRBH buffer with the desired experimental conditions to each tube/well:
    - Basal Control: Low glucose (2.8 mM) + Vehicle (e.g., 0.1% DMSO)
    - Stimulated Control: High glucose (16.7 mM) + Vehicle (e.g., 0.1% DMSO)
    - AMG 837 Treatment: High glucose (16.7 mM) + various concentrations of AMG 837
    - AMG 837 Basal: Low glucose (2.8 mM) + highest concentration of AMG 837
  - Incubate the islets for 60 minutes at 37°C in a 5% CO<sub>2</sub> incubator.
- Sample Collection:
  - After incubation, gently pellet the islets by centrifugation (e.g., 1000 rpm for 1 minute).
  - Collect the supernatant from each tube/well and store at -20°C for subsequent insulin measurement. This sample contains the secreted insulin.
- Insulin Extraction (Optional but Recommended):
  - To normalize secreted insulin to the total insulin content, add 500  $\mu$ L of acid-ethanol to the remaining islet pellet.
  - Vortex and store at -20°C until the insulin assay is performed.
- Insulin Quantification:

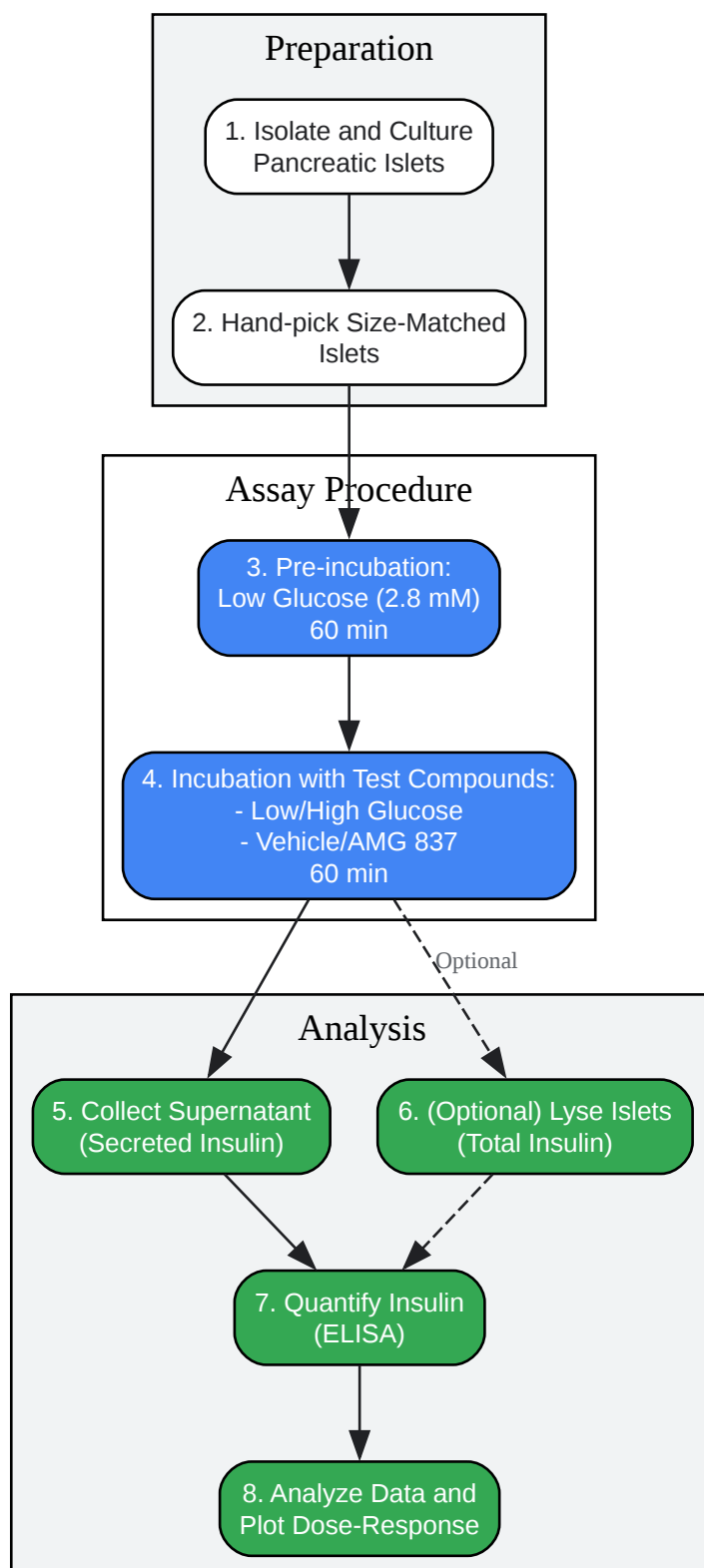
- Measure the insulin concentration in the collected supernatants and the acid-ethanol extracts using a commercially available Insulin ELISA kit, following the manufacturer's instructions.
- Data Analysis:
  - Calculate the amount of insulin secreted under each condition.
  - If total insulin was extracted, the results can be expressed as a percentage of total insulin content.
  - Plot the dose-response curve for AMG 837 in the presence of high glucose to determine the EC50.

## Mandatory Visualizations



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Caption: GPR40 Signaling Pathway Activated by AMG 837.



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- To cite this document: BenchChem. [Application Note: Glucose-Stimulated Insulin Secretion Assay Using AMG 837]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10862298#glucose-stimulated-insulin-secretion-assay-with-amg-837]

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